molecular formula C8H7N3S B045751 4-(1,2,3-Thiadiazol-4-yl)aniline CAS No. 121180-51-6

4-(1,2,3-Thiadiazol-4-yl)aniline

Cat. No.: B045751
CAS No.: 121180-51-6
M. Wt: 177.23 g/mol
InChI Key: QDRVSMARQRMSOU-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)aniline is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : Exhibiting significant in vitro anticancer activity against Non-Small Cell Lung Cancer HOP-92 and Renal Cancer CAKI-1 cell lines (Noolvi et al., 2012).

  • Electronic Devices and Photocatalysis : Useful in creating strong charge-transfer chromophores for electronic devices and photocatalysis (Chen et al., 2011).

  • Synthesis of N-substituted Indole-2-thiols : Involved in a novel one-pot method for synthesizing N-substituted indole-2-thiols and their heterocyclic analogues (Androsov & Neckers, 2007).

  • Antimicrobial Activity : High anti-Mycobacterium smegmatis activity, pointing towards its potential in antimicrobial treatments (Yolal et al., 2012).

  • CDK2 Inhibitors in Cancer Treatment : 2-Anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors, derived from 4-(1,2,3-Thiadiazol-4-yl)aniline, show antiproliferative and proapoptotic effects, suggesting a role in cellular CDK2 and CDK9 inhibition (Wang et al., 2004).

  • Corrosion Inhibition : Thiadiazole derivatives have shown to inhibit corrosion in acidic mediums, making them valuable in material science applications (Udhayakala et al., 2013).

  • Biological Activities : Exhibiting pharmacological activities such as anticancer, antibacterial, antifungal, and antimicrobial properties, making it an important class for new drug development (Tamer & Qassir, 2019).

  • Physiological Effects in Plants : Has been observed to have strong physiological inhibitory effects on lentil plants, indicating potential for agricultural research (AL-Quraan et al., 2015).

  • Diverse Pharmacological Activities : Known for its varied biological activities, including acting as diuretics, antibacterials, antifungals, antituberculars, and leishmanicidal agents (Matysiak, 2015).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate GHS07 . The signal word is 'Warning’ . Hazard statements include H315, H319, and H335 . Precautionary statements include P271, P260, and P280 .

Mechanism of Action

Target of Action

Related compounds have been studied for their interactions with various biological targets

Mode of Action

It’s known that the thiadiazole ring in similar compounds exhibits electron-accepting properties . This property could influence the compound’s interaction with its targets. More detailed studies are required to understand the exact mode of action of this compound.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Pharmacokinetics

The compound’s molecular weight (17723) and physical form (solid) suggest that it may have certain bioavailability characteristics . More detailed studies are required to understand the pharmacokinetics of this compound.

Result of Action

Related compounds have shown various biological activities, such as anti-inflammatory effects and cytotoxic properties

Action Environment

It’s known that the compound is stored at ambient temperature , suggesting that it may be stable under normal environmental conditions. More detailed studies are required to understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

4-(thiadiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRVSMARQRMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372296
Record name 4-(1,2,3-thiadiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121180-51-6
Record name 4-(1,2,3-thiadiazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)aniline
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Reactant of Route 6
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